molecular formula C17H27N3O6S2 B2595161 2,4-dimethyl-3-(N-methylmethylsulfonamido)-N-(3-morpholino-3-oxopropyl)benzenesulfonamide CAS No. 881936-74-9

2,4-dimethyl-3-(N-methylmethylsulfonamido)-N-(3-morpholino-3-oxopropyl)benzenesulfonamide

Cat. No.: B2595161
CAS No.: 881936-74-9
M. Wt: 433.54
InChI Key: PGTRKRAZTUSCQE-UHFFFAOYSA-N
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Description

2,4-dimethyl-3-(N-methylmethylsulfonamido)-N-(3-morpholino-3-oxopropyl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides These compounds are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethyl-3-(N-methylmethylsulfonamido)-N-(3-morpholino-3-oxopropyl)benzenesulfonamide typically involves multiple steps:

  • Formation of the Benzenesulfonamide Core: : The initial step involves the sulfonation of a benzene derivative to introduce the sulfonamide group. This can be achieved by reacting benzene with sulfuric acid and then treating the resulting sulfonic acid with ammonia or an amine.

  • Introduction of the Dimethyl Groups: : The 2,4-dimethyl groups can be introduced via Friedel-Crafts alkylation, using methyl chloride and a Lewis acid catalyst such as aluminum chloride.

  • Attachment of the N-methylmethylsulfonamido Group: : This step involves the reaction of the intermediate with methylamine and a sulfonyl chloride derivative to form the N-methylmethylsulfonamido group.

  • Incorporation of the Morpholino Group: : The final step includes the reaction of the intermediate with morpholine and an appropriate coupling reagent to introduce the morpholino group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Conversion to primary or secondary amines.

    Substitution: Introduction of various functional groups onto the aromatic ring.

Scientific Research Applications

2,4-dimethyl-3-(N-methylmethylsulfonamido)-N-(3-morpholino-3-oxopropyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Investigated for its antibacterial properties and potential use in drug development.

    Industry: Utilized in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. The morpholino group may enhance the compound’s solubility and facilitate its interaction with biological membranes.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with antibacterial properties.

    N-(3-morpholino-3-oxopropyl)benzenesulfonamide: Lacks the dimethyl and N-methylmethylsulfonamido groups.

    2,4-dimethylbenzenesulfonamide: Lacks the morpholino and N-methylmethylsulfonamido groups.

Uniqueness

2,4-dimethyl-3-(N-methylmethylsulfonamido)-N-(3-morpholino-3-oxopropyl)benzenesulfonamide is unique due to its combination of functional groups, which confer specific chemical properties and potential applications that are not present in simpler sulfonamides. The presence of the morpholino group, in particular, may enhance its biological activity and solubility, making it a valuable compound for research and development.

Properties

IUPAC Name

2,4-dimethyl-3-[methyl(methylsulfonyl)amino]-N-(3-morpholin-4-yl-3-oxopropyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O6S2/c1-13-5-6-15(14(2)17(13)19(3)27(4,22)23)28(24,25)18-8-7-16(21)20-9-11-26-12-10-20/h5-6,18H,7-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGTRKRAZTUSCQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)S(=O)(=O)NCCC(=O)N2CCOCC2)C)N(C)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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